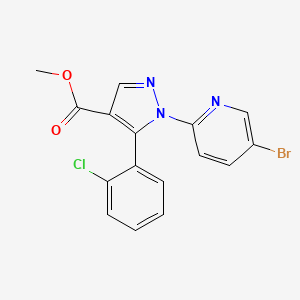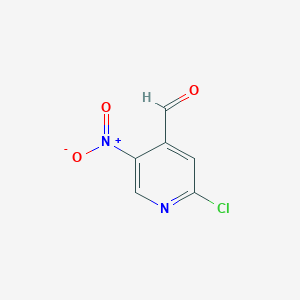
2-Chloro-5-nitropyridine-4-carbaldehyde
Overview
Description
2-Chloro-5-nitropyridine is an important intermediate in agricultural chemicals and the medicine industry . It is used in the synthesis of various compounds, including Tri-Biocins . It is typically a colourless or flaxen high boiling point solid or liquid, insoluble in water but soluble in organic solvents such as ether .
Synthesis Analysis
The synthesis of 2-Chloro-5-nitropyridine involves several steps . The process starts with the synthesis of 2-amino-5-nitropyridine, followed by the synthesis of 2-hydroxy-5-nitropyridine, and finally, the synthesis of 2-chloro-5-nitropyridine . The method produces few byproducts, has mild reaction conditions, and a high total yield .Molecular Structure Analysis
The molecular formula of 2-Chloro-5-nitropyridine is C5H3ClN2O2 . The non-H atoms of the compound almost lie in a common plane . In the crystal, adjacent molecules feature a short Cl⋯O contact, forming a chain; these chains are consolidated into a layer structure by non-classical C-H⋯O interactions .Chemical Reactions Analysis
The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis
2-Chloro-5-nitropyridine has a molecular weight of 158.54 . It is insoluble in water but soluble in organic solvents . The compound is a colourless or flaxen high boiling point solid or liquid .Scientific Research Applications
- Synthesis and Reactions of Nitropyridines
- Application Summary : Nitropyridines are synthesized through the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, which gives the N-nitropyridinium ion. This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine .
- Method of Application : The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
- Results or Outcomes : From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .
-
Suzuki–Miyaura Coupling
- Application Summary : The Suzuki–Miyaura (SM) coupling reaction is a widely-used method for forming carbon-carbon bonds. It involves the use of organoboron reagents and a palladium catalyst .
- Method of Application : The reaction involves oxidative addition, where palladium donates electrons to form a new Pd–C bond. Transmetalation then occurs with organoboron reagents .
- Results or Outcomes : This method has been used to create a variety of complex organic compounds. It is particularly useful due to its mild reaction conditions and functional group tolerance .
-
Chemical Synthesis Studies
- Application Summary : Compounds similar to “2-Chloro-5-nitropyridine-4-carbaldehyde”, such as 2-Chloro-4-methyl-5-nitropyridine, have been used in chemical synthesis studies .
- Results or Outcomes : These compounds can serve as precursors or intermediates in the synthesis of a variety of other organic compounds .
-
Biochemical Research
-
Pharmaceutical Research
- Application Summary : Nitropyridines and their derivatives have been extensively studied for their potential applications in pharmaceuticals . They are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties .
- Results or Outcomes : These compounds can be used to develop new drugs and therapies .
-
Material Science
- Application Summary : Nitropyridines and their derivatives have been used in the development of advanced materials . For example, they can be used as ligands to form coordination complexes with metals, which can then be used in the fabrication of materials with unique properties .
- Results or Outcomes : These compounds can be used to create materials with a wide range of properties, such as high thermal stability, electrical conductivity, and optical activity .
Safety And Hazards
properties
IUPAC Name |
2-chloro-5-nitropyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O3/c7-6-1-4(3-10)5(2-8-6)9(11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLQCJPZKJSTIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677342 | |
| Record name | 2-Chloro-5-nitropyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-nitropyridine-4-carbaldehyde | |
CAS RN |
946136-72-7 | |
| Record name | 2-Chloro-5-nitropyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

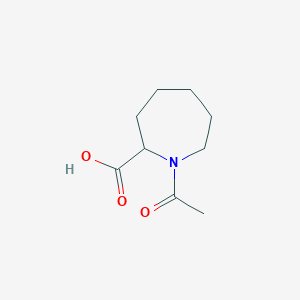
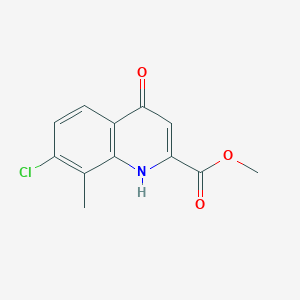
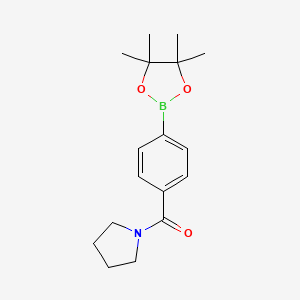
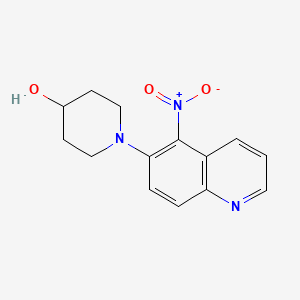
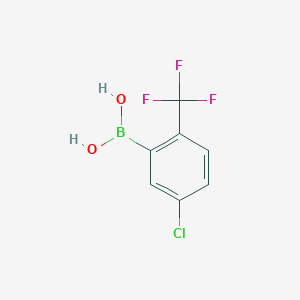
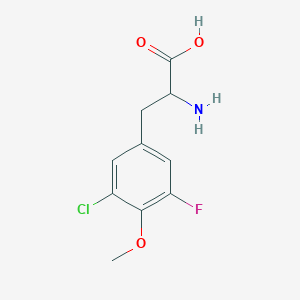
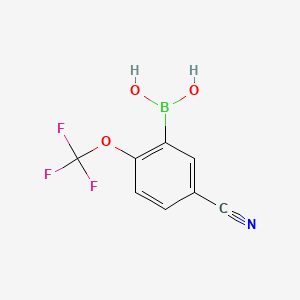
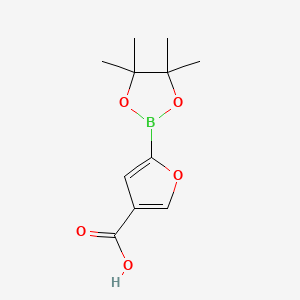
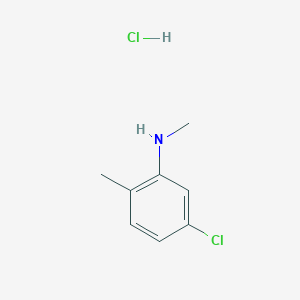
![Boc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine](/img/structure/B1462902.png)
![Boc-S-[2-(4-pyridyl)ethyl]-L-cysteine](/img/structure/B1462903.png)
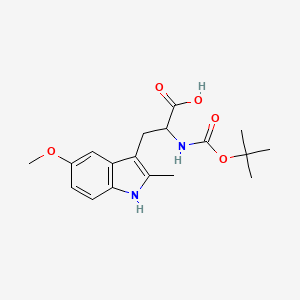
![7-Chloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1462906.png)
